molecular formula C11H21NO4 B13904318 tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

Cat. No.: B13904318
M. Wt: 231.29 g/mol
InChI Key: LWTOBYXJTDIFEF-IUCAKERBSA-N
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Description

tert-Butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a piperidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate typically involves the protection of functional groups and the formation of the piperidine ring. One common method starts with the protection of the hydroxy group using a tert-butyl group. The methoxy group is then introduced through a methylation reaction. The piperidine ring is formed through a cyclization reaction, and the carboxylate group is introduced via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxy-1-pyrrolidinecarboxylate
  • tert-Butyl (3S,4R)-3-hydroxy-4-(3-methoxyphenyl)-1-pyrrolidinecarboxylate
  • tert-Butyl (3S,4R)-3-hydroxy-4-(4-methoxyphenyl)-1-pyrrolidinecarboxylate

Uniqueness

tert-Butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups and the stereochemistry of the piperidine ring. This unique structure imparts distinct reactivity and biological activity compared to similar compounds. The presence of both hydroxy and methoxy groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-hydroxy-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

LWTOBYXJTDIFEF-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)O

Origin of Product

United States

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